Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H15N3O3S2 and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications
Conformational Analysis and Molecular Interactions
- The structural and conformational properties of carbamothioate compounds have been extensively studied. For instance, "O-methyl (4-fluorobenzoyl)carbamothioate" and "O-methyl (4-methylbenzoyl)carbamothioate" were synthesized to explore their conformational landscapes, revealing the pseudo-anti conformation as the most stable form. This study highlighted the significance of chalcogen⋯chalcogen interactions in determining the conformational preferences of these molecules, which could have implications in the design of new molecules with desired properties (Channar et al., 2020).
Synthesis and Optimization
- Research on the synthesis of "Methyl 4-(bromomethyl)benzoate" demonstrates the optimization of conditions to achieve high yields, illustrating the importance of such intermediates in synthetic chemistry and the potential to create more complex molecules for various applications (Bi Yun-mei, 2012).
Biological Applications and Degradation Pathways
- Studies on the degradation pathways of aromatic acids in microorganisms, such as "BenR, a XylS Homologue, Regulates Three Different Pathways of Aromatic Acid Degradation in Pseudomonas putida," provide insights into microbial metabolism. These findings have implications for bioremediation and the microbial conversion of organic compounds into valuable bioproducts (Cowles et al., 2000).
Analytical Chemistry and Pharmaceutical Applications
- The development of a high-performance liquid chromatography method for determining the concentration of specific carbamates and their degradation products in pharmaceutical forms emphasizes the relevance of analytical chemistry in ensuring the quality and stability of pharmaceutical products (Al-Kurdi et al., 1999).
Crystal Engineering and Phase Transitions
- Research into "Methyl 2-(carbazol-9-yl)benzoate" and its transition under high pressure from a high-Z′ structure to a lower one underscores the role of crystal engineering in developing materials with novel properties. Such studies can lead to advancements in materials science, particularly in the design and development of new crystalline materials with specific applications (Johnstone et al., 2010).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of molecular targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
methyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamothioylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-10-19-14-8-7-13(9-15(14)26-10)20-18(25)21-16(22)11-3-5-12(6-4-11)17(23)24-2/h3-9H,1-2H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJYDSLFFPVFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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